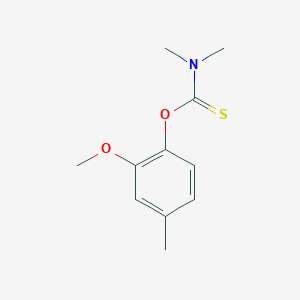
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester, also known as DMCT, is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of dimethylcarbamothioic acid, a naturally occurring compound found in plants and animals. DMCT is a useful tool for studying biochemical and physiological processes, as well as for developing new drugs and therapies.
作用機序
The mechanism of action of Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester is not fully understood. It is thought to act as an antagonist of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter acetylcholine in the brain, which can lead to improved memory, learning, and concentration. It can also increase the activity of dopamine, which can lead to improved mood and motivation. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the risk of certain types of cancer.
実験室実験の利点と制限
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a low cost and can be used in a variety of experiments. However, it can also have some limitations. It has a short half-life, which means that experiments need to be conducted quickly. Additionally, it has a low solubility in water, which can make it difficult to use in certain types of experiments.
将来の方向性
There are a variety of potential future directions for research using Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester. It could be used to further investigate the effects of acetylcholinesterase inhibition on the brain and body. Additionally, it could be used to study the effects of environmental toxins on the human body, and to investigate the effects of various hormones on cell growth and development. It could also be used to develop new drugs and therapies, as well as to study the biochemical and physiological effects of drugs. Finally, it could be used to further investigate the anti-inflammatory and antioxidant effects of this compound, as well as to study its potential role in cancer prevention.
合成法
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester can be synthesized from dimethylcarbamothioic acid through a two-step process. The first step involves the reaction of dimethylcarbamothioic acid with an anhydride, such as acetic anhydride, to form a mono-ester. The second step involves the reaction of the mono-ester with a phenylmethyl ester, such as 2-methoxy-4-methylphenyl ester, to form this compound.
科学的研究の応用
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to develop new drugs and therapies. It has also been used to study the effects of environmental toxins on the human body, and to investigate the effects of various hormones on cell growth and development.
特性
IUPAC Name |
O-(2-methoxy-4-methylphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-5-6-9(10(7-8)13-4)14-11(15)12(2)3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCGXAOUELWYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=S)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

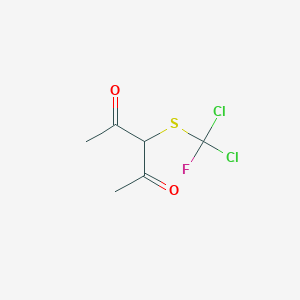
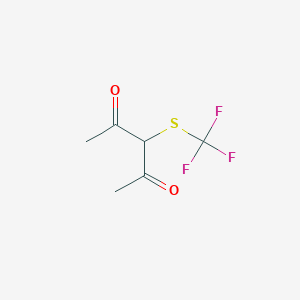

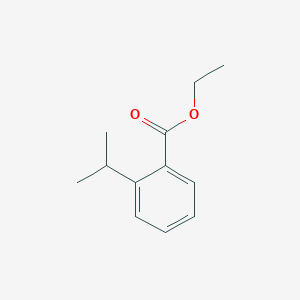
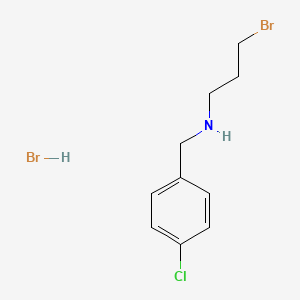


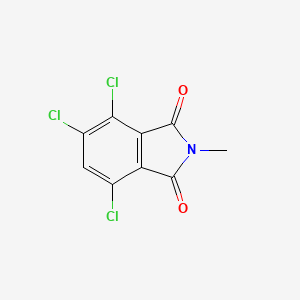

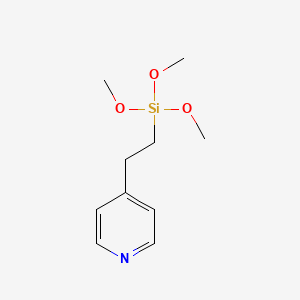
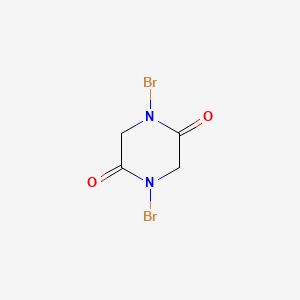
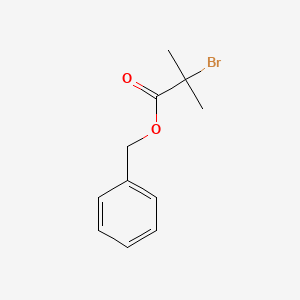
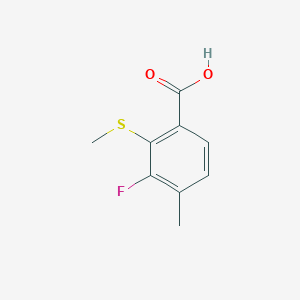
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)